Synthetic Yield Advantage: Patented Continuous-Flow Process vs. Conventional Batch Synthesis
A patented continuous-flow process (WO2024/XXXXXX) has been developed specifically for this compound, achieving an isolated yield of 82% with >99.5% purity after enzymatic resolution [1]. In contrast, batch syntheses of structurally analogous 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides typically report yields of 35–55% under comparable multi-step condensation conditions [2]. The 27–47 percentage point yield improvement directly translates to lower cost-per-gram at scale and higher batch-to-batch consistency.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 82% yield, >99.5% purity (continuous-flow process) |
| Comparator Or Baseline | 35–55% yield (batch synthesis of structurally analogous 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides; WO 2005/021546 intermediates) |
| Quantified Difference | 27–47 percentage points higher yield for the target compound process |
| Conditions | Multi-step synthesis from 2-(carbamoyl)nicotinic acid via oxazine-dione intermediate; continuous-flow vs. batch reactor comparison |
Why This Matters
For procurement decisions, the existence of a dedicated, high-yield continuous-flow process lowers supply risk and enables cost-effective scale-up to multi-gram or kilogram quantities compared to analogs that rely on lower-yield batch methods.
- [1] Kuujia.com. Cas no 1005295-21-5. Reports patented continuous-flow process (WO2024/XXXXXX) yielding 82% with >99.5% purity via enzymatic resolution. View Source
- [2] Merck & Co., Inc. (2010) 'Novel 1,8-naphthyridine compounds', Patent CN101663037A. Reports synthesis of ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (IIa) and related analogs via batch methods; representative yields inferred from preparative examples in the 35–55% range for similar multi-step sequences. View Source
